Anticancer Potency of Bis-Chalcone Derivatives: 2-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde as a Precursor Versus Doxorubicin
When the target compound is used as a precursor to synthesize bis-chalcones (compounds 5-10), the resulting derivatives demonstrate quantifiable anticancer activity. Specifically, bis-chalcone derivative 10, incorporating the 3-(thiophen-2-yl)-1H-pyrazol-4-yl scaffold, exhibited an IC50 of 48.7 µg/mL against the A431 epidermoid cancer cell line and 74.2 µg/mL against the A549 lung adenocarcinoma cell line. In comparison, the standard chemotherapeutic agent doxorubicin showed IC50 values of 28.3 µg/mL and 27.9 µg/mL, respectively [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Bis-chalcone 10 (derived from target aldehyde): IC50 = 48.7 µg/mL (A431), 74.2 µg/mL (A549) |
| Comparator Or Baseline | Doxorubicin: IC50 = 28.3 µg/mL (A431), 27.9 µg/mL (A549) |
| Quantified Difference | Bis-chalcone 10 was 1.7-fold less potent than doxorubicin against A431 cells and 2.7-fold less potent against A549 cells. |
| Conditions | MTT assay; 48-hour exposure on A431 (epidermoid carcinoma) and A549 (lung adenocarcinoma) cell lines [1]. |
Why This Matters
This data provides a performance benchmark for the target compound's utility as a precursor in anticancer lead generation, showing that its derivatives can achieve potency within the same order of magnitude as a clinically used drug.
- [1] Khairy, M. et al. (2023). Anticancer Activity of New Bis-(3-(Thiophen-2-yl)-1H-Pyrazol-4-yl)Chalcones: Synthesis, in-Silico, and in-Vitro Studies. Polycyclic Aromatic Compounds, 43(3), 2566-2586. https://doi.org/10.1080/10406638.2022.2041054. View Source
